Cas no 2411217-32-6 (3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide)
2411217-32-6 structure
Product Name:3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide
CAS-nummer:2411217-32-6
MF:C18H26N2O3
MW:318.410645008087
CID:5355051
PubChem ID:154879400
Update Time:2025-11-07
3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide Chemische en fysische eigenschappen
Naam en identificatie
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- Z3837316802
- 3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide
- N-[(3-methoxy-4-methylphenyl)methyl]-N-{2-[(propan-2-yl)carbamoyl]ethyl}prop-2-enamide
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- Inchi: 1S/C18H26N2O3/c1-6-18(22)20(10-9-17(21)19-13(2)3)12-15-8-7-14(4)16(11-15)23-5/h6-8,11,13H,1,9-10,12H2,2-5H3,(H,19,21)
- InChI-sleutel: YCUAPCUBQMENNY-UHFFFAOYSA-N
- LACHT: O(C)C1=C(C)C=CC(=C1)CN(C(C=C)=O)CCC(NC(C)C)=O
Berekende eigenschappen
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 8
- Complexiteit: 409
- XLogP3: 2.2
- Topologisch pooloppervlak: 58.6
3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26576459-0.05g |
N-[(3-methoxy-4-methylphenyl)methyl]-N-{2-[(propan-2-yl)carbamoyl]ethyl}prop-2-enamide |
2411217-32-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide Gerelateerde literatuur
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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